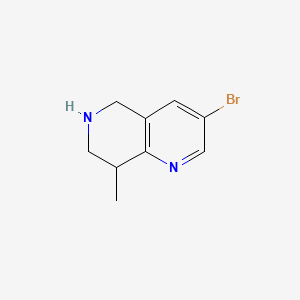

3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

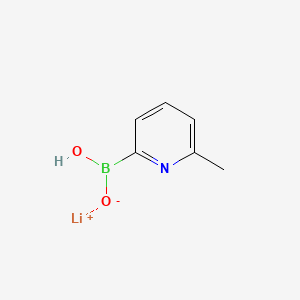

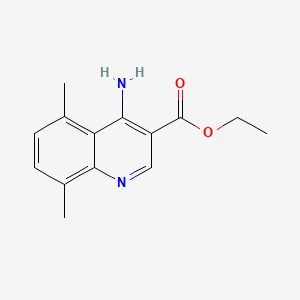

“3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine” is a chemical compound with the CAS Number: 1211524-49-0 . It has a molecular weight of 227.1 . The IUPAC name for this compound is 3-bromo-8-methyl-5,6,7,8-tetrahydro [1,6]naphthyridine .

Synthesis Analysis

The synthesis of 1,5-naphthyridines, which is the core structure of the compound , has been extensively studied . One of the common methods involves the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines followed by Chichibabin cyclizations .

Molecular Structure Analysis

The molecular structure of “3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine” can be represented by the InChI Code: 1S/C9H11BrN2/c1-6-3-11-4-7-2-8 (10)5-12-9 (6)7/h2,5-6,11H,3-4H2,1H3 .

Chemical Reactions Analysis

The reactivity of 1,5-naphthyridines has been explored with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Physical And Chemical Properties Analysis

The compound is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

科学的研究の応用

Medicinal Chemistry: Anticancer Properties

1,6-Naphthyridines, including derivatives like our compound of interest, have been extensively studied for their anticancer properties . They exhibit promising activity against various cancer cell lines, and their structure-activity relationship (SAR) has been a significant focus to enhance their efficacy . The bromine substituent in the compound could potentially be leveraged for selective targeting of cancer cells, making it a valuable candidate for drug development.

Organic Synthesis: Reactivity and Functionalization

The reactivity of 1,6-naphthyridines allows for a wide range of functionalization reactions . This includes electrophilic or nucleophilic substitutions, which can be utilized to synthesize complex molecules for further research applications . The presence of a bromine atom in the compound provides a reactive site for cross-coupling reactions, a cornerstone in organic synthesis.

Material Science: Formation of Metal Complexes

The naphthyridine core is known to form metal complexes with various metals. These complexes have applications in material science, such as in the creation of new materials with unique electrical or magnetic properties .

Pharmacology: HIV and Antimicrobial Activity

Beyond anticancer applications, 1,6-naphthyridines also show activity against HIV and possess antimicrobial properties . This makes them valuable for the development of new antiviral and antibiotic agents .

Safety and Hazards

作用機序

Target of Action

The primary targets of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .

Mode of Action

It is known that many naphthyridines interact with their targets through hydrogen bonding and pi-pi stacking .

Biochemical Pathways

Naphthyridines in general have been found to have a wide range of biological applications, including anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .

Result of Action

Naphthyridines in general have been found to have a wide range of biological activities .

特性

IUPAC Name |

3-bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c1-6-3-11-4-7-2-8(10)5-12-9(6)7/h2,5-6,11H,3-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUNBSOLPMRRHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=C1N=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744769 |

Source

|

| Record name | 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |

CAS RN |

1211524-49-0 |

Source

|

| Record name | 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。